molecular formula C19H27NO B10770819 [3H]pentazocine

[3H]pentazocine

Cat. No.: B10770819
M. Wt: 289.4 g/mol
InChI Key: VOKSWYLNZZRQPF-BXKNQVALSA-N
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Description

[3H]pentazocine is a radiolabeled form of pentazocine, a synthetic opioid analgesic used to treat moderate to severe pain. Pentazocine is known for its mixed agonist-antagonist properties, acting on kappa and sigma opioid receptors while exhibiting weak antagonist action at mu opioid receptors . The radiolabeling with tritium ([3H]) allows for the tracking and study of the compound in various biological systems, making it valuable in pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentazocine involves several key steps, including the formation of the benzomorphan core structure. One common synthetic route starts with the methylation of a precursor compound, followed by a ring-opening reaction to form the desired benzomorphan structure . The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the methylation and ring-opening steps.

Industrial Production Methods

Industrial production of pentazocine involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Pentazocine undergoes various chemical reactions, including:

    Oxidation: Pentazocine can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert pentazocine to its corresponding alcohols or amines.

    Substitution: Pentazocine can undergo substitution reactions, where functional groups on the benzomorphan core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pentazocine may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pentazocine and its radiolabeled form, [3H]pentazocine, have several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Morphine: A natural opioid with strong agonist activity at mu opioid receptors.

    Nalorphine: An opioid antagonist with some agonist activity at kappa receptors.

    Buprenorphine: A partial agonist at mu receptors and antagonist at kappa receptors.

Uniqueness of Pentazocine

Pentazocine is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of dependence compared to pure mu agonists like morphine . Its ability to act on multiple opioid receptors also contributes to its distinct pharmacological effects, including a ceiling effect on analgesia, which limits the potential for overdose .

Properties

Molecular Formula

C19H27NO

Molecular Weight

289.4 g/mol

IUPAC Name

(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-3,5-ditritio-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m1/s1/i6T,12T

InChI Key

VOKSWYLNZZRQPF-BXKNQVALSA-N

Isomeric SMILES

[3H]C1=CC2=C(C(=C1O)[3H])[C@]3(CCN([C@@H](C2)[C@H]3C)CC=C(C)C)C

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O

Origin of Product

United States

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